molecular formula C6H12ClNO2S B2921124 5-Methylthiomorpholine-3-carboxylic acid hydrochloride CAS No. 2173996-36-4

5-Methylthiomorpholine-3-carboxylic acid hydrochloride

Cat. No.: B2921124
CAS No.: 2173996-36-4
M. Wt: 197.68
InChI Key: HOJVMZBOFRPMEG-UHFFFAOYSA-N
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Description

5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2S·HCl It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride typically involves the reaction of thiomorpholine with methylating agents and carboxylating agents under controlled conditions. One common method includes the methylation of thiomorpholine followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as precise temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

5-Methylthiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

5-Methylthiomorpholine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Methylthiomorpholine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Biological Activity

5-Methylthiomorpholine-3-carboxylic acid hydrochloride (5-MTCA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-MTCA is characterized by the presence of a methylthio group attached to a morpholine ring, which contributes to its biological properties. The compound can be represented as follows:

Chemical Formula C7H13ClN2O2S\text{Chemical Formula C}_7\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that 5-MTCA exhibits significant antimicrobial activity against various pathogens. In particular, studies have focused on its effects against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of 5-MTCA was evaluated using MIC and MBC assays. The results are summarized in Table 1.

Pathogen MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli0.250.5
Bacillus cereus0.751.5
Pseudomonas aeruginosa1.02.0

These results demonstrate that 5-MTCA is particularly effective against E. coli, with the lowest MIC and MBC values observed.

The mechanism by which 5-MTCA exerts its antimicrobial effects appears to involve disruption of bacterial cell wall integrity. Observations from microscopy studies revealed that treatment with the compound led to significant morphological changes in bacterial cells, including cell lysis and membrane damage.

Anticancer Activity

In addition to its antimicrobial properties, 5-MTCA has shown promise in anticancer applications. Various studies have investigated its effects on cancer cell lines, particularly focusing on its cytotoxicity against human cancer cells.

Cytotoxicity Assays

The cytotoxic effects of 5-MTCA were assessed using the A549 lung cancer cell line. The findings are presented in Table 2.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030
10010

At a concentration of 100 µM, the viability of A549 cells decreased significantly to only 10%, indicating potent cytotoxicity.

Mechanism of Anticancer Activity

The anticancer mechanism of action for 5-MTCA may involve apoptosis induction and inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.

Case Study: Efficacy Against Drug-Resistant Bacteria

A recent study evaluated the efficacy of 5-MTCA against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC value lower than those observed for conventional antibiotics such as vancomycin.

Case Study: Combination Therapy in Cancer Treatment

Another investigation explored the use of 5-MTCA in combination with standard chemotherapeutic agents in treating lung cancer models. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, indicating potential for synergistic effects when used alongside existing treatments.

Properties

IUPAC Name

5-methylthiomorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJVMZBOFRPMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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